![molecular formula C15H21N3O4 B14378222 Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- CAS No. 88576-97-0](/img/structure/B14378222.png)
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is a compound with the molecular formula C15H21N3O4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a phenylamino carbonyl group and an L-leucyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- typically involves the reaction of ethyl glyoxylate with aniline derivatives, catalyzed by bismuth salts. This method is efficient and environmentally friendly, as it uses mild, non-toxic reagents and produces water as the only byproduct . The reaction conditions generally include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylamino carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets are still under investigation, but it is believed to influence protein synthesis and cellular signaling .
類似化合物との比較
Similar Compounds
N-Phenylglycine: A similar compound with a phenyl group attached to the glycine moiety.
N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.
N-(4-Hydroxyphenyl)glycine: A glycine derivative with a hydroxyphenyl group.
Uniqueness
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is unique due to the presence of both a phenylamino carbonyl group and an L-leucyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
88576-97-0 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC名 |
2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(14(21)16-9-13(19)20)18-15(22)17-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,21)(H,19,20)(H2,17,18,22)/t12-/m0/s1 |
InChIキー |
FVOKZQDAILJTJG-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
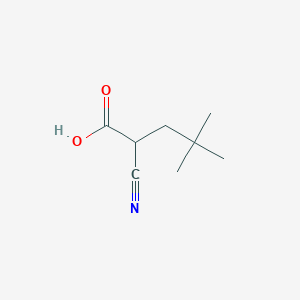
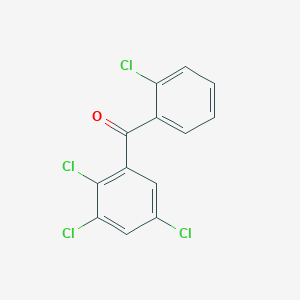
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
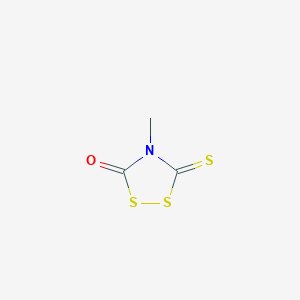
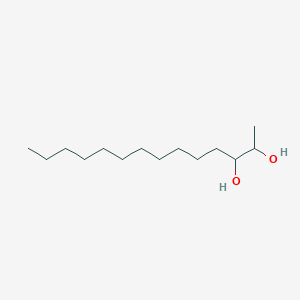
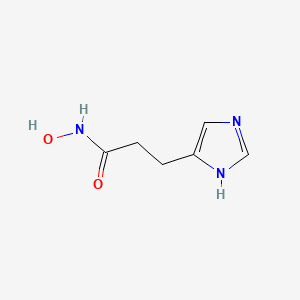
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
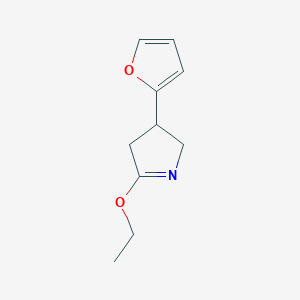
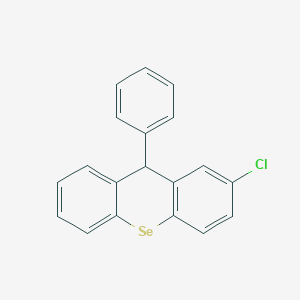
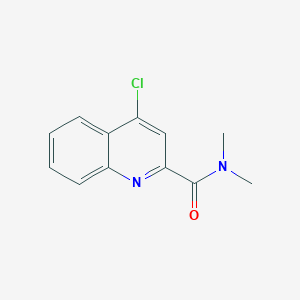
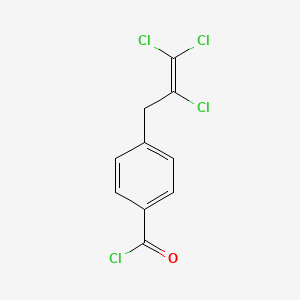
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
